molecular formula C18H25NO5 B6349414 8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-32-8

8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349414
CAS No.: 1326811-32-8
M. Wt: 335.4 g/mol
InChI Key: FOISDNLAUOPWIX-UHFFFAOYSA-N
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Description

8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a furan ring, a carboxylic acid group, and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan derivative, such as furan-2-carboxylic acid or its ester. This step may involve the use of a coupling reagent, such as a carbodiimide, to facilitate the formation of the desired bond.

    Functional Group Transformations: Additional functional group transformations, such as oxidation or reduction reactions, may be required to introduce or modify specific functional groups, such as the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups, such as converting a hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to reduce carbonyl groups to hydroxyl groups or to modify other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary depending on the desired transformation.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reaction conditions typically involve the use of a solvent, such as ethanol or tetrahydrofuran, and may require specific temperatures and pressures.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles. Reaction conditions may involve the use of a solvent, such as dichloromethane or acetonitrile, and may require specific temperatures and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a carbonyl compound, while reduction of a carbonyl group may yield a hydroxyl compound. Substitution reactions can yield a wide range of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

    Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development. Its unique structure and functional groups may confer specific biological activities.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The specific molecular targets and pathways involved may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives: These compounds may have similar structures but with different substituents, leading to variations in their chemical properties and biological activities.

    Spirocyclic compounds: Other spirocyclic compounds with different functional groups may have similar structural features but different chemical properties and applications.

    Furan-containing compounds: Compounds containing a furan ring may have similar chemical properties but different structural features and applications.

Uniqueness

8-tert-Butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

8-tert-butyl-4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)12-6-8-18(9-7-12)19(13(11-24-18)16(21)22)15(20)14-5-4-10-23-14/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOISDNLAUOPWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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